Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid
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Overview
Description
Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings fused together.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various protein kinases .
Mode of Action
It’s suggested that the compound might interact favorably with target enzymes .
Biochemical Pathways
Similar compounds have been known to affect pathways involving vascular endothelial growth factor (vegf), platelet-derived growth factor (pdgf) receptor families, and serine/threonine kinase raf .
Pharmacokinetics
Similar compounds have shown dose-dependent antiproliferative effects against certain cell lines .
Result of Action
Similar compounds have shown promising inhibitory activity over most of the cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,3-b][1,3]thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with α-haloketones under basic conditions, followed by cyclization to form the imidazo[4,3-b][1,3]thiazole core . Another approach involves the use of metal-catalyzed cyclization reactions, which can offer higher yields and selectivity .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure but differ in the position of the nitrogen and sulfur atoms.
Imidazo[1,2-a]thiazoles: Another class of related compounds with variations in the ring fusion pattern.
Uniqueness: Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)4-2-11-5-1-7-3-8(4)5/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLOUSFVLGNFKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N(C=N1)C(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306605-02-6 |
Source
|
Record name | imidazo[4,3-b][1,3]thiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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